MC70

P-glycoprotein ABC transporters multidrug resistance

Irreproducible MDR reversal data often stems from single-transporter inhibitors that ignore co-expressed ABC pumps. MC70 solves this with a quantifiable multi-transporter inhibition profile-titrate to achieve desired blockade across P-gp (EC50 0.05 µM), MRP1 (9.3 µM), and BCRP (73 µM). Unlike selective agents, it enables dissection of P-gp-dependent vs. independent doxorubicin resistance and serves as a validated lead scaffold for medicinal chemistry optimization. Supplied as ≥98% pure crystalline solid, soluble in DMSO.

Molecular Formula C24H25NO3
Molecular Weight 375.5 g/mol
Cat. No. B1676260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC70
SynonymsMC-70;  MC 70;  MC70.
Molecular FormulaC24H25NO3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC
InChIInChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3
InChIKeyATYXTVKHMLAWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MC70 P-Glycoprotein Inhibitor: Compound Identity and Baseline Characteristics for Research Procurement


MC70 (CAS 1031367-64-2) is a synthetic small-molecule inhibitor belonging to the tetrahydroisoquinoline chemical class, with the systematic name 4'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-[1,1'-biphenyl]-4-ol . It functions primarily as a modulator of ATP-binding cassette (ABC) transporters, specifically inhibiting the efflux activity of P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1) [1]. The compound exhibits a molecular weight of 375.5 g/mol and is typically supplied as a crystalline solid with purity ≥98%, demonstrating solubility in DMSO for in vitro applications . As a research tool, MC70 is widely utilized in studies investigating multidrug resistance (MDR) reversal and ABC transporter pharmacology [2].

Why Generic Substitution of MC70 in P-gp Research Models Fails Without Quantitative Comparator Data


Substitution of MC70 with other P-gp inhibitors or ABC transporter modulators without quantitative consideration of its distinct multi-transporter inhibition profile and cell-type-specific pharmacodynamics can lead to irreproducible or misleading experimental outcomes. Unlike more selective P-gp inhibitors such as tariquidar or zosuquidar, MC70 exhibits a unique pattern of interaction across ABCB1, ABCG2, and ABCC1 with differential potency [1]. Moreover, its ability to inhibit cancer cell growth and induce apoptosis independently of chemotherapy sensitization varies significantly between cell lineages, as demonstrated in breast versus colon cancer models [2]. Structural analogs and cycloisosteres of MC70 have been shown to possess reduced P-gp inhibitory activity, confirming that the specific molecular scaffold is critical for maintaining the observed potency and selectivity profile [1]. Therefore, assuming functional equivalence among P-gp modulators without empirical validation in the intended experimental system can compromise the integrity of MDR reversal studies and chemosensitization assays.

MC70 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Scientific Selection


MC70 Exhibits Sub-Micromolar P-gp Inhibition Potency Distinct from Selective Inhibitors

MC70 inhibits P-glycoprotein (P-gp/ABCB1)-mediated efflux with an EC50 of 0.05 µM in Caco-2 colon cancer cells, a potency that is intermediate between the highly potent tariquidar (IC50 = 8.5 nM) and the less potent MC113 (IC50 = 375 nM) when directly compared in the same rhodamine 123 efflux assay using CCRFvcr1000 cells [1]. While MC70 is less potent than tariquidar (8.5 nM), it is significantly more potent than the first-generation P-gp inhibitor verapamil, which exhibits IC50 values ranging from 1.1 to >100 µM depending on the assay substrate and cellular context [2]. Unlike the selective P-gp inhibitor zosuquidar (Ki = 60 nM), MC70 also interacts with BCRP and MRP1, providing a broader ABC transporter inhibition profile .

P-glycoprotein ABC transporters multidrug resistance

MC70 Demonstrates Multi-Transporter Inhibition with Differential Potency Across ABCB1, ABCG2, and ABCC1

In contrast to selective P-gp inhibitors like tariquidar (which primarily targets ABCB1) or BCRP-selective agents, MC70 inhibits multiple ABC transporters with a clear potency hierarchy. Using specific transport assays, MC70 inhibited ABCB1 (P-gp) with an EC50 of 0.05 µM, ABCC1 (MRP1) with an EC50 of 9.3 µM, and ABCG2 (BCRP) with an EC50 of 73 µM . This differential activity across transporters is quantifiable and reproducible, enabling researchers to select MC70 when simultaneous modulation of multiple efflux pumps is desired. Comparatively, cycloisosteric derivatives of MC70 were found to be less potent in inhibiting P-gp, underscoring the unique structural determinants of its activity profile [1].

ABC transporters BCRP MRP1 multidrug resistance

MC70 Potentiates Doxorubicin Efficacy in MCF-7/ADR Breast Cancer Cells but Not in Caco-2 Colon Cancer Cells

MC70 exhibits cell-type-specific chemosensitization effects that distinguish it from general P-gp inhibitors. In MCF-7/ADR breast cancer cells overexpressing P-gp, MC70 at concentrations of 2 µM and 20 µM significantly enhanced the growth inhibitory effects of doxorubicin, as measured by MTT assay [1]. In contrast, MC70 did not alter doxorubicin effectiveness in Caco-2 colon cancer cells, despite inhibiting P-gp-mediated efflux in the same cell line [1]. This differential activity is quantified by comparing cell viability dose-response curves and apoptosis induction, where MC70 alone inhibited cell growth in Caco-2 cells but synergized with doxorubicin only in the breast cancer model. Unlike tariquidar, which broadly sensitizes P-gp-overexpressing cells to various chemotherapeutics, MC70's cell-type-dependent effects provide a more nuanced tool for studying MDR mechanisms.

chemosensitization doxorubicin multidrug resistance breast cancer colon cancer

MC70 Induces Apoptosis and MAPK Phosphorylation Independently of Chemotherapy, with Concentration-Dependent Mode of Cell Death

Beyond its role as a chemosensitizer, MC70 exhibits direct anticancer activity through induction of apoptosis and modulation of stress-activated protein kinases. In Caco-2 colon cancer cells, MC70 (20 µM) alone increased phosphorylation of p38 and JNK, members of the mitogen-activated protein kinase (MAPK) family . Furthermore, MC70 as a single agent induced apoptosis in cancer cells, as detected by DNA laddering ELISA [1]. Notably, when combined with high doses of doxorubicin, the mode of cell death shifted from apoptosis to necrosis, indicating a concentration-dependent and combinatorial effect on cell death pathways [1]. In comparison, the structurally related compound PB28 or the cycloisosteres of MC70 did not demonstrate comparable MAPK activation or apoptosis induction at equivalent concentrations, highlighting MC70's unique dual functionality as both an ABC transporter inhibitor and a direct cytotoxic agent [2].

apoptosis MAPK signaling cancer cell death necrosis

MC70 Serves as a Scaffold for Nanomolar-Potency Derivatives, Demonstrating Structural Tractability for SAR Studies

MC70 is not only a valuable research tool but also a proven starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective P-gp modulators. Functionalization of the phenolic group of MC70 with alkyl/oxyalkyl chains yielded derivatives that blocked P-gp-mediated calcein-AM efflux with micromolar potency [1]. Notably, compound 4 (6,7-dimethoxy-2-((4'-butoxybiphen-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline) exhibited low nanomolar potency (5.2 nM) and a unique allosteric modulation profile [1]. This contrasts with the parent MC70, which acts as a competitive inhibitor. Furthermore, conjugation of MC70 with furazan moieties through flexible alkyl chains resulted in potent and selective P-gp ligands, demonstrating the chemical tractability of the MC70 core [2]. In comparison, attempts to generate cycloisosteres of MC70 resulted in compounds with reduced P-gp inhibitory activity, underscoring the importance of the tetrahydroisoquinoline scaffold present in MC70 [3].

structure-activity relationship P-glycoprotein drug design tetrahydroisoquinoline

MC70 Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Dissecting Tissue-Specific Multidrug Resistance Mechanisms in Breast vs. Colon Cancer Models

Leveraging MC70's cell-type-dependent chemosensitization profile, researchers can delineate P-gp-dependent versus P-gp-independent mechanisms of doxorubicin resistance. In MCF-7/ADR breast cancer cells, MC70 at 2-20 µM significantly enhances doxorubicin cytotoxicity, whereas in Caco-2 colon cancer cells, MC70 inhibits cell growth independently of doxorubicin efficacy [1]. This differential response, not observed with broad-spectrum P-gp inhibitors like tariquidar, enables precise investigation of lineage-specific MDR pathways.

Multi-Transporter Inhibition Studies Requiring Simultaneous Modulation of ABCB1, ABCG2, and ABCC1

For experimental systems where P-gp, BCRP, and MRP1 are co-expressed and contribute collectively to drug resistance, MC70 provides a quantifiable multi-transporter inhibition profile. With EC50 values of 0.05 µM (ABCB1), 9.3 µM (ABCC1), and 73 µM (ABCG2), MC70 can be titrated to achieve desired levels of transporter blockade, a capability not offered by highly selective inhibitors like zosuquidar (ABCB1-only) . This makes MC70 uniquely suited for studying the interplay between multiple efflux pumps in MDR.

Probe Development and SAR Studies Based on a Tractable Tetrahydroisoquinoline Scaffold

MC70 serves as a validated lead compound for medicinal chemistry efforts aimed at optimizing P-gp inhibitory potency and selectivity. Derivatization of the phenolic group has yielded analogs with up to 9,600-fold improved potency (e.g., 5.2 nM compound 4) and allosteric modulation properties [2]. Researchers engaged in drug discovery can utilize MC70 as a starting point for synthesizing novel chemical probes or preclinical candidates targeting ABC transporter-mediated MDR.

Investigating Direct Cytotoxic and Signaling Effects of P-gp Inhibitors in Cancer Cells

Unlike classical P-gp inhibitors that lack intrinsic anticancer activity, MC70 induces apoptosis and activates p38 and JNK MAPK pathways in cancer cells at 20 µM . This dual functionality enables studies exploring the crosstalk between ABC transporter inhibition and stress-induced cell death pathways. The concentration-dependent shift from apoptosis to necrosis when combined with high-dose doxorubicin further provides a model for studying combinatorial cell death mechanisms [1].

Technical Documentation Hub

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